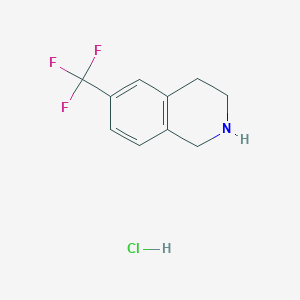

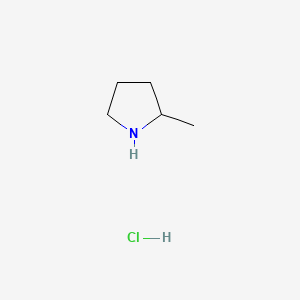

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . This method is favorable for industrial production as the starting raw materials are readily available, the synthesis route is simple, and a large quantity of byproducts is not produced .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Some common examples are trifluoromethane H–CF3, 1,1,1-trifluoroethane H3C–CF3 .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .Scientific Research Applications

Role in FDA-Approved Drugs

The trifluoromethyl group, which is present in “6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities . Over the past 20 years, 19 FDA-approved drugs have been identified that contain the trifluoromethyl group as one of the pharmacophores .

Use in Synthesis of Potential Drug Molecules

The trifluoromethyl group has been incorporated into potential drug molecules, contributing to their syntheses and uses for various diseases and disorders . For instance, the free amine in “6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be transformed into pexidartinib .

Involvement in Chemical Reactions

The trifluoromethyl group is involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . Some of the reagents containing the trifluoromethyl group are trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .

Antifungal Properties

Trifluoromethyl pyrimidine derivatives, which can be synthesized from “6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride”, have shown good in vitro antifungal activities against several fungi at 50 μg/ml .

Insecticidal Properties

These trifluoromethyl pyrimidine derivatives also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml .

Anticancer Properties

The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .

Safety and Hazards

The safety data sheet for trifluoromethyl compounds suggests that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They are classified as flammable liquids and may cause skin irritation, serious eye irritation, and respiratory irritation . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The trifluoromethyl group is often used in the development of new methodologies for trifluoromethylation . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

properties

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSICEHWFFMXFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617243 | |

| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215798-14-4 | |

| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)